
2-(2-(4-methoxyphenyl)acetamido)-N-methylthiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(2-(4-methoxyphenyl)acetamido)-N-methylthiophene-3-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It’s worth noting that the compound has structural similarities to other known compounds, such as “2-(4-Methoxyphenyl)Ethyl-2-Acetamido-2-Deoxy-β-D-Pyranoside” and “4-Methoxyphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside” which have been studied for their neuroprotective effects .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, the specific molecular structure analysis for “2-(2-(4-methoxyphenyl)acetamido)-N-methylthiophene-3-carboxamide” is not available in the retrieved sources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. Unfortunately, the specific physical and chemical properties for “2-(2-(4-methoxyphenyl)acetamido)-N-methylthiophene-3-carboxamide” are not available in the retrieved sources .科学的研究の応用
Enhancement of O-GlcNAcylation on Mitochondrial Proteins
The compound, also known as SalA-4g, has been shown to enhance O-GlcNAcylation on mitochondrial proteins . This nutrient-driven post-translational modification is known as a metabolic sensor that links metabolism to cellular function . The activation of the O-GlcNAc pathway is a potential pro-survival pathway, and acute enhancement of this response is conducive to the survival of cells and tissues .
Improvement of Neuronal Tolerance to Ischemia
SalA-4g has been shown to elevate levels of protein O-GlcNAc and improve neuronal tolerance to ischemia . This suggests that the compound could have potential applications in the treatment of conditions related to ischemia, such as stroke .
Regulation of Mitochondrial Homeostasis
The compound has been found to improve mitochondrial homeostasis and bioenergy, and inhibit the mitochondrial apoptosis pathway . This suggests that it could have potential applications in the treatment of conditions related to mitochondrial dysfunction .
Neuroprotection under Ischemic-like Conditions
SalA-4g has been shown to provide neuroprotection in primary cortical neurons under ischemic-like conditions . This suggests that the compound could have potential applications in the treatment of conditions related to brain ischemia .
Regulation of Energy Homeostasis
The compound has been shown to regulate energy homeostasis . Dysfunction of energy metabolism plays a central role in triggering neuron death following cerebral ischemia . Therefore, the compound’s ability to regulate energy homeostasis suggests that it could have potential applications in the treatment of conditions related to energy metabolism dysfunction .
Activation of O-GlcNAcylation and Maintenance of Energy Homeostasis
The compound has been shown to activate O-GlcNAcylation and maintain energy homeostasis . This suggests that it could have potential applications in the treatment of conditions related to glucose homeostasis .
Safety and Hazards
作用機序
Target of Action
The primary target of 2-(2-(4-methoxyphenyl)acetamido)-N-methylthiophene-3-carboxamide, also known as SalA-4g, is the O-GlcNAcylation pathway . This pathway is a post-translational modification that modulates glucose homeostasis in ischemic stroke . It plays a crucial role in neuronal energy metabolism, which is highly dependent on glucose .
Mode of Action
SalA-4g interacts with its targets by activating O-GlcNAcylation and maintaining energy homeostasis . This interaction results in an increase in glucose uptake and activation of O-GlcNAcylation in hippocampal neurons under both normal and oxygen glucose deprivation (OGD) conditions .
Biochemical Pathways
The affected pathway is the O-GlcNAcylation pathway , which is a pro-survival pathway that modulates glucose homeostasis in ischemic stroke . Activation of this pathway and maintenance of energy homeostasis are important biochemical mechanisms responsible for SalA-4g’s neuroprotective effects .
Pharmacokinetics
SalA-4g has been shown to pass through the blood-brain barrier, which is crucial for its effectiveness in central nervous system diseases . .
Result of Action
SalA-4g exerts a neuroprotective effect by boosting the pro-survival pathway—GlcNAcylation—and regulating energy homeostasis . It improves the outcome after transient middle cerebral artery occlusion (MCAO), accelerates the recovery of energy metabolism in the ipsilateral hippocampus in MCAO rats, and exerts obvious neuroprotective effects in hippocampal neurons against moderate OGD injury .
Action Environment
The action of SalA-4g is influenced by the cellular environment, particularly the availability of glucose and oxygen. In conditions of oxygen glucose deprivation (OGD), SalA-4g is able to increase glucose uptake and activate O-GlcNAcylation in hippocampal neurons . This suggests that SalA-4g may be particularly effective in ischemic conditions where oxygen and glucose are limited.
特性
IUPAC Name |
2-[[2-(4-methoxyphenyl)acetyl]amino]-N-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-16-14(19)12-7-8-21-15(12)17-13(18)9-10-3-5-11(20-2)6-4-10/h3-8H,9H2,1-2H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTGGTQDEKSWSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-methoxyphenyl)acetamido)-N-methylthiophene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-benzoyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2835704.png)
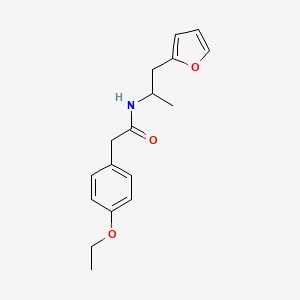
![N-1,3-benzodioxol-5-yl-2-[2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2835706.png)
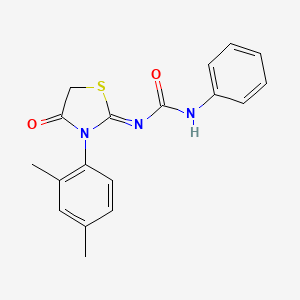
![2-(azepan-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2835709.png)
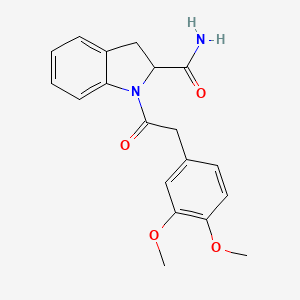
![2-[(2-Fluorophenyl)methyl]-6-naphthalen-1-ylpyridazin-3-one](/img/structure/B2835711.png)
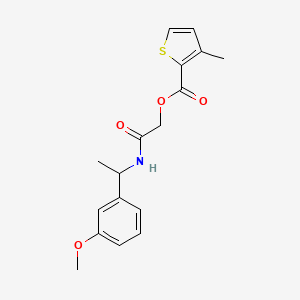



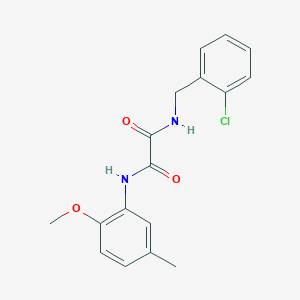
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2835724.png)
![2-{[(3-methylphenyl)amino]methyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B2835727.png)